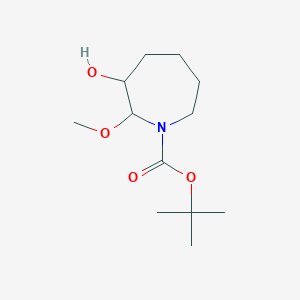

叔丁基-3-羟基-2-甲氧基氮杂环戊烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl esters and related compounds involves several steps, including protection of functional groups, cyclization, and substitution reactions. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . Similarly, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate was synthesized from L-cystine through steps including acetonization, Boc protection, and N-methoxy-N-methyl amidation .

Molecular Structure Analysis

The molecular structure of tert-butyl esters can be elucidated using spectroscopic methods such as NMR and mass spectrometry, as well as X-ray crystallography. For instance, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

Tert-butyl esters can undergo various chemical reactions, including C-H amination, methoxycarbonylation, and reactions with singlet oxygen. The C-H amination reaction of tert-butyl carbamates, for example, can lead to the formation of oxazolidinones and monoprotected amino alcohols . Methoxycarbonylation reactions catalyzed by palladium complexes can yield different products depending on the substrate and reaction conditions . Reactions with singlet oxygen can produce peroxidic intermediates that couple with nucleophiles to yield substituted pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl esters are influenced by their molecular structure. These properties can include solubility, melting and boiling points, and density. The crystal structure and density of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate were determined, with the crystal belonging to the monoclinic space group and having a density of 1.350 g/cm3 at 123 K . The thermal stability and reactivity of tert-butyl esters can also be studied using thermal analysis and DFT analyses .

科学研究应用

合成中的催化剂

叔丁基-3-羟基-2-甲氧基氮杂环戊烷-1-羧酸酯与工业过程中用作催化剂的化学品有关。例如,磺化树脂已被用于合成甲基叔丁基醚(MTBE),这是一种重要的汽油抗爆添加剂。由于这些树脂的环境和稳定性问题,研究已经转向寻找新的催化剂,其中杂多酸被认为是潜在的候选物。这种转变的目的是为工业合成过程找到更环保、更稳定的催化剂(Bielański et al., 2003)。

环境降解

叔丁基-3-羟基-2-甲氧基氮杂环戊烷-1-羧酸酯在结构上类似于MTBE等化合物,其环境降解一直是研究的主题。MTBE释放到环境中引起了公众和政府的担忧。加入氢气的冷等离子体反应器已显示出分解MTBE,将其转化为危害较小的物质的可行性。该方法为管理燃料添加剂衍生的污染物提供了一种替代方法(Hsieh et al., 2011)。

生物降解和环境基质中的归趋

已综述了乙基叔丁基醚(ETBE)等汽油醚氧合物的生物降解和在土壤和地下水中的归趋。已鉴定出能够通过羟基化需氧降解ETBE的微生物,导致叔丁醇(TBA)和2-羟基异丁酸(2-HIBA)等中间体。这一知识为增强受污染环境中醚氧合物的生物修复策略奠定了基础(Thornton et al., 2020)。

膜技术在燃料添加剂纯化中的应用

已综述了聚合物膜在纯化燃料氧合剂添加剂中的应用,特别是在通过全蒸发分离甲醇/甲基叔丁基醚(MTBE)方面。这突出了膜技术在解决与MTBE生产纯度相关挑战中的作用,指出了在燃料工业中寻找有效方法分离共沸混合物的重要性(Pulyalina et al., 2020)。

作用机制

The mechanism of action of Tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate is not specified in the sources I found. The mechanism of action typically refers to the specific biochemical interaction through which a substance produces its pharmacological effect, and this term is most commonly used in the context of drugs or bioactive substances .

安全和危害

While specific safety and hazard information for Tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate was not found, it’s important to note that chemicals should always be handled with appropriate safety measures. For example, tert-butyl alcohol, a related compound, is known to be harmful if swallowed, toxic in contact with the skin, and can be fatal if inhaled .

属性

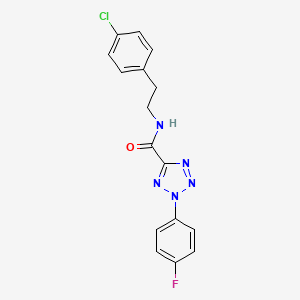

IUPAC Name |

tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(14)10(13)16-4/h9-10,14H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOTXGLPXBPDFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-2-morpholino[1,6]naphthyridine](/img/structure/B2524579.png)

![N-(3,5-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2524581.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524582.png)

![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524583.png)

![6-(3-Methoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2524585.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2524587.png)

![N-[3-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2524599.png)